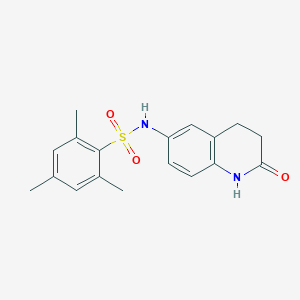

2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a quinoline derivative, and multiple methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the quinoline derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonamide group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are scaled up, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of sulfonamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the tetrahydroquinoline structure may enhance this activity. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including drug-resistant variants .

2. Anticancer Properties

The tetrahydroquinoline scaffold is known for its anticancer potential. Compounds with this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide may exhibit similar properties, warranting further investigation into its mechanism of action and efficacy .

3. Enzyme Inhibition

Sulfonamides are recognized for their role as enzyme inhibitors. The specific structural features of this compound may allow it to interact with various enzymes involved in metabolic pathways. Research into its inhibitory effects on specific targets could lead to the development of new therapeutic agents .

Agricultural Applications

1. Herbicidal Activity

Compounds derived from sulfonamides have been explored as potential herbicides due to their ability to interfere with plant growth processes. The application of this compound in agricultural settings could provide an innovative approach to weed management .

2. Pesticidal Properties

Similar compounds have shown promise as pesticides by targeting specific biochemical pathways in pests. The unique structure of this compound may enhance its effectiveness while minimizing toxicity to non-target organisms .

Materials Science Applications

1. Polymer Chemistry

The versatility of sulfonamide compounds extends to materials science. They can be utilized as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with tailored characteristics .

2. Photonic Applications

The potential for this compound to act as a photonic material is under investigation. Its unique electronic properties may allow for applications in sensors and other optoelectronic devices.

Case Studies

Wirkmechanismus

The mechanism of action of 2,4,6-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoline moiety can participate in π-π stacking interactions. These interactions can inhibit enzyme

Biologische Aktivität

2,4,6-Trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides and includes a tetrahydroquinoline moiety. Its structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Research indicates that compounds similar to this compound may act through several biological pathways:

- Phospholipase Activation : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels and subsequent apoptosis in certain cell types .

- Calcium Channel Interaction : Some studies suggest that sulfonamide derivatives can inhibit calcium channels, affecting vascular smooth muscle reactivity and perfusion pressure .

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit various enzymes such as carbonic anhydrase and have been studied for their cardiovascular effects .

In Vitro Studies

A study focusing on the effects of related compounds on vascular smooth muscle reactivity demonstrated that activation of phospholipase C significantly increased contraction force in isolated rat arteries. The results indicated a leftward shift in concentration-response curves when exposed to the compound, suggesting enhanced reactivity due to increased calcium influx from both intra- and extracellular stores .

In Vivo Studies

In vivo evaluations have shown that sulfonamide derivatives can influence cardiovascular parameters. For example, one study reported that certain derivatives reduced perfusion pressure in isolated heart models .

Study 1: Vascular Reactivity

A detailed investigation was conducted using isolated rat tail arteries to assess the impact of this compound on vascular smooth muscle contraction. The study found significant increases in contraction force correlated with enhanced calcium influx when the compound was administered.

| Parameter | Control | Treatment (Compound) |

|---|---|---|

| Contraction Force (g) | 0.5 ± 0.05 | 0.8 ± 0.07 |

| Calcium Influx (µM) | 0.3 ± 0.02 | 0.5 ± 0.03 |

Study 2: Cardiovascular Effects

Another study evaluated the cardiovascular effects of several sulfonamide derivatives in a rat model. The results indicated that certain compounds led to decreased coronary resistance and improved perfusion pressure metrics.

| Compound | Dose (nM) | Coronary Resistance (mmHg) |

|---|---|---|

| Control | - | 12 ± 1 |

| Compound A | 0.001 | 10 ± 1* |

| Compound B | 0.001 | 11 ± 1 |

*Significantly different from control (p < 0.05).

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-11-8-12(2)18(13(3)9-11)24(22,23)20-15-5-6-16-14(10-15)4-7-17(21)19-16/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGUEHIEMKUHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.